molecular formula C8H13NO3 B172440 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one CAS No. 172090-55-0

1,4-Dioxa-8-azaspiro[4.6]undecan-9-one

Cat. No. B172440
M. Wt: 171.19 g/mol
InChI Key: CVWBIIGVZBJDDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dioxa-8-azaspiro[4.6]undecan-9-one is a chemical compound .


Molecular Structure Analysis

The molecular structure of 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one is represented by the formula C8H13NO3 . The InChI code for this compound is 1S/C8H13NO3/c10-7-1-2-8(3-4-9-7)11-5-6-12-8/h1-6H2,(H,9,10) .


Chemical Reactions Analysis

The specific chemical reactions involving 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one are not detailed in the available resources .


Physical And Chemical Properties Analysis

1,4-Dioxa-8-azaspiro[4.6]undecan-9-one has a molecular weight of 171.2 . It has a melting point of 102-104°C . The compound is in powder form .

Scientific Research Applications

Environmental Impact and Remediation

1,4-Dioxane, a compound structurally related to 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one, has been a subject of environmental concern due to its presence in water contaminants. It has been historically used to stabilize chlorinated solvents and is found in various consumer products, leading to widespread groundwater contamination affecting drinking water supplies. The compound’s physical and chemical characteristics facilitate its migration in groundwater, posing significant challenges to remediation efforts. Adsorption and membrane filtration techniques commonly used for remediation have proven ineffective against 1,4-dioxane, underscoring the need for alternative removal approaches. Its classification by the U.S. Environmental Protection Agency as a probable human carcinogen based on animal studies calls for further research into human health effects, chemical interactions, environmental fate, analytical detection, and treatment technologies (Godri Pollitt et al., 2019).

Antimicrobial Applications

Benzofuran and its derivatives, similar in structural complexity to 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one, have shown promising antimicrobial properties. These compounds, found extensively in both natural and synthetic products, exhibit a wide range of biological and pharmacological applications, including as effective antimicrobial agents against various pathogens. The structural uniqueness of benzofuran makes it a privileged scaffold in drug discovery, especially in the development of new antimicrobial agents. Given the global challenge of antibiotic resistance, benzofuran derivatives represent a valuable direction for future antimicrobial research and development (Hiremathad et al., 2015).

Safety And Hazards

The safety information for 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one indicates that it has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for the study and application of 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one are not specified in the available resources .

properties

IUPAC Name

1,4-dioxa-9-azaspiro[4.6]undecan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-7-1-2-8(3-4-9-7)11-5-6-12-8/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWBIIGVZBJDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC1=O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443341
Record name 1,4-dioxa-8-azaspiro[4.6]undecan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxa-8-azaspiro[4.6]undecan-9-one

CAS RN

172090-55-0
Record name 1,4-dioxa-8-azaspiro[4.6]undecan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.